molecular formula C17H19NO B1374186 4-(Butyl(phenyl)amino)benzaldehyde CAS No. 502990-49-0

4-(Butyl(phenyl)amino)benzaldehyde

Cat. No.: B1374186
CAS No.: 502990-49-0
M. Wt: 253.34 g/mol
InChI Key: NVVRTFDEHSLQJE-UHFFFAOYSA-N
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Description

4-(Butyl(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C17H19NO It features a benzaldehyde moiety substituted with a butyl(phenyl)amino group

Scientific Research Applications

4-(Butyl(phenyl)amino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Butyl(phenyl)amino)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 4-hydroxymandelate synthase, which is involved in the production of benzaldehyde from l-phenylalanine . The nature of these interactions often involves the formation of Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound can form covalent bonds with enzyme active sites, resulting in enzyme inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key pathways includes its conversion by 4-hydroxymandelate synthase, which plays a role in the production of benzaldehyde from l-phenylalanine . The compound can also influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in targeting specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butyl(phenyl)amino)benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with butylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Butyl(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(Butyl(phenyl)amino)benzoic acid.

    Reduction: 4-(Butyl(phenyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzaldehyde: Lacks the phenyl group, which may affect its reactivity and applications.

    4-(Phenylamino)benzaldehyde: Lacks the butyl group, which may influence its solubility and interaction with other molecules.

    4-(Butyl(phenyl)amino)benzoic acid: An oxidized form of the compound with different chemical properties.

Properties

IUPAC Name

4-(N-butylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRTFDEHSLQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734790
Record name 4-[Butyl(phenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502990-49-0
Record name 4-[Butyl(phenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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